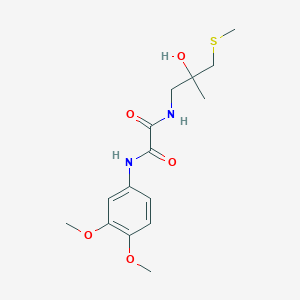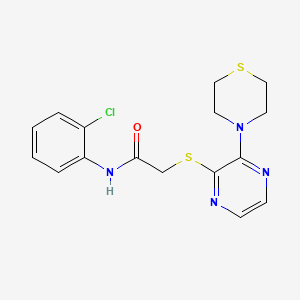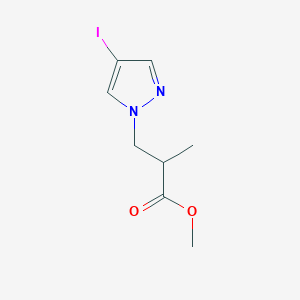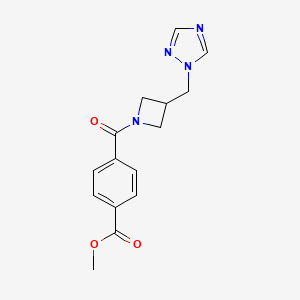![molecular formula C19H13F3N2O3 B2369869 N-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide CAS No. 868678-99-3](/img/structure/B2369869.png)
N-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an organic molecule that contains several functional groups, including an amide group (-CONH2), a methoxy group (-OCH3), and a pyridine group (a six-membered ring containing one nitrogen atom). The presence of multiple fluorine atoms indicates that it’s a polyfluorinated compound, which could influence its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings, the amide group, and the fluorine atoms would all contribute to its overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its stability and change its reactivity. The amide group could form hydrogen bonds, influencing its solubility .Applications De Recherche Scientifique
Enzyme Inhibition and Anticancer Properties
The compound under consideration has been identified as a potent and selective inhibitor in the Met kinase family. This discovery is significant in the field of cancer research, particularly for its application in inhibiting tumor growth. In a study by (G. M. Schroeder et al., 2009), a similar compound demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model, indicating its potential efficacy in cancer treatment.
Radiotracer Development for PET Imaging
Research has shown that analogs of this compound can be used in the development of positron emission tomography (PET) radiotracers. Such radiotracers are crucial for studying various receptors in the brain. For example, (R. Katoch-Rouse & A. Horti, 2003) investigated the synthesis of a compound with potential application in studying CB1 cannabinoid receptors in the brain.
Serotonin Receptor Imaging
A derivative of the compound has been utilized in imaging serotonin 1A receptors, which is significant in neurological and psychiatric research. The study by (J. Choi et al., 2015) compares different PET radioligands for this purpose, highlighting the compound's relevance in understanding disorders related to serotonin dysregulation.
Antitubercular and Antibacterial Activities
A study by (S. Bodige et al., 2019) reveals the antitubercular and antibacterial potential of similar compounds. The research demonstrates the efficacy of these compounds against specific bacterial strains, indicating their potential application in the treatment of infectious diseases.
Synthesis and Spectroscopic Properties
Research into the synthesis and spectroscopic properties of derivatives of the compound has been conducted to better understand its chemical characteristics. Studies such as the one by (Carmen Limban et al., 2011) focus on the anti-pathogenic properties and spectroscopic analysis of these compounds, contributing to the broader understanding of their chemical behavior.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O3/c20-13-7-8-17(16(22)10-13)23-18(25)14-5-3-9-24(19(14)26)27-11-12-4-1-2-6-15(12)21/h1-10H,11H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEARFFIGJUDRHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Chlorophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2369786.png)

![6-[(2,5-Dimethylphenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2369789.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2369792.png)



![Methyl 3-{[(4-chlorobenzyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2369797.png)




